N-cyclopropyl-4-hydroxy-2-methylbenzamide
Overview
Description
N-cyclopropyl-4-hydroxy-2-methylbenzamide: is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a methyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-hydroxy-2-methylbenzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.
Cyclopropylation: The benzamide undergoes cyclopropylation using cyclopropyl bromide in the presence of a strong base like potassium tert-butoxide.
Hydroxylation: The cyclopropylbenzamide is then hydroxylated at the para position using reagents such as hydrobromic acid and hydrogen peroxide.
Methylation: Finally, the hydroxylated compound is methylated at the ortho position using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4-hydroxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide nitrogen, replacing the amide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: N-cyclopropyl-4-hydroxy-2-methylbenzoic acid.
Reduction: N-cyclopropyl-4-hydroxy-2-methylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclopropyl-4-hydroxy-2-methylbenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor, which could be useful in drug discovery.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-hydroxy-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing its normal function and thereby modulating biological processes.
Comparison with Similar Compounds
N-cyclopropyl-2-hydroxy-4-methylbenzamide
N-methyl-4-hydroxy-2-methylbenzamide
N-cyclopropyl-4-hydroxybenzamide
Uniqueness: N-cyclopropyl-4-hydroxy-2-methylbenzamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-4-hydroxy-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-9(13)4-5-10(7)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKVWBCYHQKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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